molecular formula C10H7KN2O3 B7911303 Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate

Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B7911303
M. Wt: 242.27 g/mol
InChI Key: OLEZRSPSWNGCCC-UHFFFAOYSA-M
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Description

Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Properties

IUPAC Name

potassium;5-benzyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.K/c13-10(14)9-12-11-8(15-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEZRSPSWNGCCC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with ethyl oxalate to form the intermediate hydrazide, which is then cyclized using phosphorus oxychloride to yield the oxadiazole ring. The final step involves neutralization with potassium hydroxide to obtain the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions.

Major Products Formed

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted oxadiazoles with various functional groups.

Scientific Research Applications

Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with protein function.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
  • Potassium 5-phenyl-1,3,4-oxadiazole-2-carboxylate
  • Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and may improve its interaction with biological membranes. This structural feature can lead to distinct biological activities and applications compared to other oxadiazole derivatives.

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